1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride
Overview
Description
1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride involves several synthetic routes. One common method starts with the formation of the pyrazole ring, followed by the fusion with a pyridine ring. The reaction typically involves the use of diphenylhydrazone and pyridine with iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells . The molecular targets include the TRKA, TRKB, and TRKC receptors, and the pathways involved are the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to variations in their chemical and biological properties.
1H-Pyrazolo[4,3-b]pyridines: Another isomeric form with distinct structural and functional characteristics.
1H-Pyrazolo[1,5-a]pyridines: These compounds also exhibit unique properties due to their different ring fusion patterns
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-2-5-1-6-4-10-11-7(6)9-3-5;/h1,3-4H,2,8H2,(H,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNONYRRLWTKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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